molecular formula C8H10ClNO2 B6264440 3-(pyridin-2-yl)propanoic acid hydrochloride CAS No. 880094-03-1

3-(pyridin-2-yl)propanoic acid hydrochloride

Cat. No.: B6264440
CAS No.: 880094-03-1
M. Wt: 187.6
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Description

3-(Pyridin-2-yl)propanoic acid hydrochloride is a pyridine-containing carboxylic acid derivative with the molecular formula C₈H₁₀ClNO₂ and a molecular weight of 187.63 g/mol (calculated from empirical formula). Structurally, it consists of a pyridine ring attached to a propanoic acid chain, with a hydrochloride salt formation at the amino group (if applicable) or carboxylic acid moiety.

Key identifiers include:

  • CAS No.: 15197-75-8
  • MDL Number: MFCD11696415
  • Purity: ≥96% (as per commercial suppliers like Combi-Blocks) .

Its applications span organic synthesis, ligand design for metal complexes, and intermediate roles in drug discovery pipelines.

Properties

CAS No.

880094-03-1

Molecular Formula

C8H10ClNO2

Molecular Weight

187.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-2-yl)propanoic acid hydrochloride typically involves the reaction of pyridine with propanoic acid under specific conditions. One common method involves the use of pyridine-2-carboxaldehyde and malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by hydrogenation to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-2-yl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(pyridin-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes by binding to active sites or allosteric sites. The compound’s effects are mediated through pathways involving pyridine derivatives and their interactions with proteins and other biomolecules .

Comparison with Similar Compounds

Heterocyclic Modifications

  • Pyridine vs. Isoindole/Benzodiazole: Replacing the pyridine ring with isoindole () or benzodiazole () introduces distinct electronic and steric profiles.

Substituent Effects

  • Amino Group Addition: The presence of an amino group on the propanoic acid chain (e.g., 3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride) introduces chirality and reactivity for peptide coupling or metal coordination .
  • Chiral Centers: Compounds like the (1s,3s)-cyclobutane derivative () and (R)-2-amino-3-(pyridin-3-yl)propanoic acid () are enantiopure, making them valuable in asymmetric synthesis or drug development .

Salt Forms and Solubility

  • Hydrochloride vs. Dihydrochloride : Dihydrochloride salts (e.g., and ) generally exhibit higher aqueous solubility due to increased ionic character, which is critical for bioavailability in drug candidates .

Biological Activity

3-(Pyridin-2-yl)propanoic acid hydrochloride is a chemical compound with notable biological activities, particularly in the fields of neuroscience and medicinal chemistry. It is classified as an amino acid derivative, characterized by a pyridine ring attached to the propanoic acid backbone. This compound has garnered attention for its potential role as a neurotransmitter modulator, which could have implications in treating various neurological disorders.

  • Molecular Formula : C₈H₉NO₂·HCl
  • Molecular Weight : Approximately 202.64 g/mol
  • Density : 1.268 g/cm³
  • Boiling Point : 323.5 °C

The hydrochloride form enhances its solubility in water, facilitating its use in biochemical applications and research.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. This can be attributed to its structural similarity to neurotransmitters involved in synaptic transmission, particularly glutamate receptors. Studies suggest that this compound may influence pathways critical for synaptic plasticity and neuronal signaling.

Case Study: Neuroprotection in Parkinson's Disease Models

In a study examining neuroprotective agents, compounds similar to this compound were evaluated for their ability to protect dopaminergic neurons from toxins associated with Parkinson's disease (PD). The results indicated that these compounds could significantly reduce cell death induced by neurotoxic agents like 6-hydroxydopamine (6-OHDA) and MPP+ (1-methyl-4-phenylpyridinium), suggesting a potential therapeutic application in PD treatment .

Interaction studies have shown that this compound can selectively bind to certain receptors involved in neuronal signaling. This binding affinity is crucial for understanding its mechanism of action and therapeutic potential.

Table: Comparison of Binding Affinities

Compound NameTarget ReceptorBinding Affinity (IC50)
3-(Pyridin-2-yl)propanoic acidGlutamate Receptor~500 nM
Compound APTGR2500 nM
Compound BPPARγ>5 μM

Potential Applications

The unique properties of this compound suggest several potential applications:

  • Neurological Disorders : As a modulator of neurotransmitter systems, it may be useful in treating conditions like Alzheimer's and Parkinson's disease.
  • Organic Synthesis : Its chemical structure allows it to serve as an intermediate in the synthesis of other bioactive compounds.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The functional groups present in this compound could pose certain hazards; therefore, thorough toxicological evaluations are necessary before clinical applications.

Summary of Safety Considerations

  • Reactivity : The compound's functional groups may lead to various chemical reactions; careful handling is advised.
  • Toxicity Studies : Preliminary studies indicate low toxicity levels in vitro, but further research is needed to confirm safety profiles in vivo.

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